6-(4-Chlorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Description
6-(4-Chlorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C15H16ClN5O2S2 and its molecular weight is 397.9 g/mol. The purity is usually 95%.
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Biological Activity
6-(4-Chlorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a novel compound belonging to the class of triazolo-thiadiazoles. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of this compound contribute to its pharmacological potential.
Chemical Structure and Properties
The molecular formula for this compound is C20H27N5O3S2 with a molecular weight of 449.6 g/mol. Its IUPAC name is this compound. The compound's structure incorporates a triazole ring fused with a thiadiazole ring system, which is known for its varied biological activities.
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole scaffold exhibit significant antimicrobial properties. For instance:
- A study demonstrated that derivatives of triazolo-thiadiazoles showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Another investigation highlighted the effectiveness of related compounds against fungal pathogens such as Candida albicans .
Anti-inflammatory and Analgesic Properties
The anti-inflammatory and analgesic activities of this compound have been evaluated in several studies:
- Mathew et al. synthesized various derivatives and found that some exhibited notable anti-inflammatory effects comparable to standard drugs .
- The mechanism of action may involve the inhibition of pro-inflammatory cytokines and mediators.
Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties:
- Kucukguzel et al. reported that similar compounds inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating significant potency .
- The structural modifications in the triazolo-thiadiazole framework are believed to enhance their interaction with cellular targets involved in tumorigenesis.
Structure-Activity Relationship (SAR)
The biological activity of triazolo-thiadiazoles can be influenced by various structural elements:
- The presence of electron-withdrawing groups (like the chlorophenyl moiety) enhances lipophilicity and receptor binding affinity.
- Substituents on the piperidine ring can modulate pharmacokinetic properties and biological efficacy.
Case Studies
Several case studies have explored the biological activities of similar compounds:
- Antimicrobial Efficacy : A comparative study showed that derivatives with varying substituents exhibited different levels of antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Clinical trials have indicated that certain thiadiazole derivatives significantly reduced inflammation markers in patients with chronic inflammatory diseases.
Properties
Molecular Formula |
C15H16ClN5O2S2 |
---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H16ClN5O2S2/c1-25(22,23)20-8-2-3-11(9-20)13-17-18-15-21(13)19-14(24-15)10-4-6-12(16)7-5-10/h4-7,11H,2-3,8-9H2,1H3 |
InChI Key |
HVKJGAXVOQRQNI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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